Bongkrekic acid
Overview
Description
Synthesis Analysis
The total synthesis of bongkrekic acid has been a subject of scientific research due to its complex structure and significant biological activity. Early work by Shindo et al. (2004) described a synthesis approach using inexpensive starting materials, asymmetric alkylation, anionic allyl coupling, and oxidative manipulations, providing a pathway to produce bongkrekic acid and its analogues (Shindo, Sugioka, Umaba, & Shishido, 2004). Another approach by Français et al. (2010) involved three different stereospecific palladium cross-couplings for the formation of the diene units, demonstrating the first convergent total synthesis of isobongkrekic acid and a pathway to bongkrekic acid (Français, Leyva, Etxebarría-Jardí, & Ley, 2010).
Molecular Structure Analysis
Bongkrekic acid is a branched unsaturated tricarboxylic acid with a unique structure that includes two asymmetric centers, a nonconjugated olefin, two conjugated dienes, three methyl groups, a methoxyl group, and three carboxylic acids. This structure has been elucidated through chemical and spectroscopic evidence, highlighting its complexity and the challenge it presents for synthesis and study (Lumbach, Cox, & Berends, 1970).
Chemical Reactions and Properties
Bongkrekic acid acts as an inhibitor of the mitochondrial ANT, a mechanism distinct from many other mitochondrial toxins. This inhibitory action has been demonstrated through various studies, showing its effect on the phosphorylation of ADP coupled with respiratory chain reactions or the dismutation of α-ketoglutarate in mammalian mitochondria (Henderson & Lardy, 1970). Its synthesis and the activity of its analogues have been explored to understand its role in apoptosis inhibition further (Matsumoto et al., 2015).
Scientific Research Applications
Inhibition of Mitochondrial Functions : BA is shown to inhibit oxidative phosphorylation in mammalian mitochondria, affecting the phosphorylation of ADP and preventing the utilization of ATP for energy-linked cation transport and in energy dissipation by uncoupling agents (Henderson & Lardy, 1970).
Isobongkrekic Acid and Mitochondrial ADP-ATP Transport : An isomer of BA, isobongkrekic acid, also acts as an uncompetitive inhibitor of ADP transport in mitochondria. It shares similar properties with BA but has a different affinity for mitochondrial binding sites (Lauquin et al., 1976).
Radioactive Labelling for Research : The preparation of radioactively labeled BA has been utilized in research on the ADP, ATP carrier function in mitochondrial membranes, aiding in the understanding of the translocator function (Babel et al., 1976).
Binding Effects on Mitochondrial Membranes : BA increases the binding of ADP to mitochondrial membranes, influencing the affinity for ADP and ATP and inhibiting the overall ADP translocation (Erdelt et al., 1972).
Synthesis and Antiapoptotic Properties : BA and isobongkrekic acid have been synthesized, owing to their antiapoptotic activities. This research offers insights into the synthesis process and the potential of these compounds in biomedical applications (Français et al., 2011).
Role in Mitochondrial Translocation Inhibition : BA has been studied for its inhibitory effect on adenine nucleotide exchange in mitochondria, providing insights into its influence on mitochondrial functions (Klingenberg et al., 1970).
Impact on Mitochondrial Membrane Contraction : Studies show that BA affects mitochondrial membrane contraction, related to adenine nucleotide binding sites and mitochondrial translocation processes (Stoner & Sirak, 1973).
Structural Studies : Research has been conducted to elucidate the chemical structure of BA, contributing to a better understanding of its properties and potential applications (Lijmbach et al., 1971).
Effect on Mitochondrial Oxidation and Adenine Nucleotide Efflux : BA inhibits the uncoupling of succinate oxidation and the efflux of intramitochondrial adenine nucleotides, highlighting its impact on cellular energy processes (Out et al., 1971).
Biosynthesis in Pathogenic Bacteria : The biosynthesis of BA in Burkholderia gladioli, a pathogenic bacterium, has been studied. This research offers insights into the genetic basis and functional genetics of BA production (Moebius et al., 2012).
Mitochondrial Apoptosis Inhibition : BA's potential as a mitochondrial medicine candidate has been explored, particularly its ability to inhibit mitochondrial permeability transition associated with apoptosis (Yamada et al., 2013).
Antifungal and Antibacterial Polyketides Production : The interaction of Burkholderia gladioli with Rhizopus microsporus in coculture leads to the production of BA and other polyketides, affecting fungal growth and metabolism. This highlights the ecological and biotechnological significance of BA (Ross et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXABJSXUACKU-WUTQZGRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894840 | |
Record name | Bongkrekic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bongkrekic acid (BKA) is an inhibitor of adenine nucleotide translocase (ANT). Since inhibition of ANT is connected to the inhibition of cytochrome c release from mitochondria, which then results in the suppression of apoptosis, it has been used as a tool for the mechanistic investigation of apoptosis. BKA consists of a long carbon chain with two asymmetric centers, a nonconjugated olefin, two conjugated dienes, three methyl groups, a methoxyl group, and three carboxylic acids. This complicated chemical structure has caused difficulties in synthesis, supply, and biochemical mechanistic investigations., Bongkrekic acid (BA) has a unique mechanism of toxicity among the mitochondrial toxins: it inhibits adenine nucleotide translocase (ANT) rather than the electron transport chain. Bongkrekic acid is produced by the bacterium Burkholderia gladioli pathovar cocovenenans (B. cocovenenans) which has been implicated in outbreaks of food-borne illness involving coconut- and corn-based products in Indonesia and China. | |
Record name | Bongkrekic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bongkrekic acid | |
Color/Form |
White amorphous solid | |
CAS RN |
11076-19-0, 94188-24-6 | |
Record name | (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11076-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bongkrekic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011076190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavotoxin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094188246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bongkrekic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BONGKREKIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V4I673D2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bongkrekic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
50-60 °C | |
Record name | Bongkrekic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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